Pregnanetriol 3a-O-b-D-glucuronide

Description

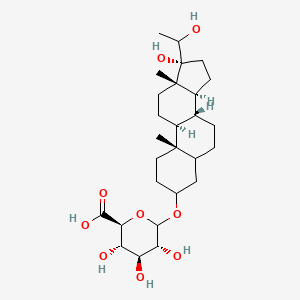

Pregnanetriol 3α-O-β-D-glucuronide (CAS: 74915-85-8) is a glucuronidated metabolite of pregnanetriol, a steroid hormone derivative formed during the metabolism of 17-hydroxyprogesterone (17-OHP). Structurally, it consists of a pregnane backbone with three hydroxyl groups (at positions 3α, 17, and 20) and a β-D-glucuronic acid moiety conjugated at the 3α position . This compound is clinically significant as a urinary biomarker for congenital adrenal hyperplasia (CAH), particularly in monitoring 21-hydroxylase deficiency, where elevated 17-OHP leads to increased pregnanetriol and its glucuronide conjugate excretion . Analytical methods such as gas chromatography (GC) with flame ionization detection or enzymatic hydrolysis followed by derivatization are commonly used for its quantification .

Properties

CAS No. |

74915-85-8 |

|---|---|

Molecular Formula |

C27H44O9 |

Molecular Weight |

512.6 g/mol |

IUPAC Name |

(2S,3S,4R,5R,6R)-3,4,5-trihydroxy-6-[[(10S,13S,17R)-17-hydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C27H44O9/c1-13(28)27(34)11-8-18-16-5-4-14-12-15(6-9-25(14,2)17(16)7-10-26(18,27)3)35-24-21(31)19(29)20(30)22(36-24)23(32)33/h13-22,24,28-31,34H,4-12H2,1-3H3,(H,32,33)/t13-,14?,15?,16?,17?,18?,19+,20-,21+,22-,24+,25-,26-,27-/m0/s1 |

InChI Key |

DUXHVCKABSGLJH-OPVTUZOVSA-N |

SMILES |

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O)O |

Isomeric SMILES |

C[C@@H]([C@]1(CCC2[C@@]1(CCC3C2CCC4[C@@]3(CCC(C4)O[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C)O)O |

Canonical SMILES |

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O)O |

Synonyms |

(3α,5β,20S)-17,20-Dihydroxypregnan-3-yl β-D-Glucopyranosiduronic Acid; 17,20α-Dihydroxy-5β-pregnan-3α-yl, β-D-Glucopyranosiduronic Acid; |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregnanetriol 3a-O-b-D-glucuronide involves the glucuronidation of pregnanetriol. This process typically requires the use of glucuronic acid or its derivatives under specific reaction conditions. The reaction is catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs), which facilitate the transfer of glucuronic acid to the hydroxyl group of pregnanetriol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pregnanetriol 3a-O-b-D-glucuronide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pregnanetriol 3a-O-b-D-glucuronide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Pregnanetriol 3a-O-b-D-glucuronide involves its interaction with specific enzymes and receptors in the body. It is primarily metabolized by UDP-glucuronosyltransferases (UGTs), which facilitate its conjugation with glucuronic acid . This process enhances its solubility and excretion from the body. The molecular targets and pathways involved include the glucuronidation pathway, which plays a crucial role in the detoxification and elimination of various endogenous and exogenous compounds .

Comparison with Similar Compounds

Pregnanetriol 3α-O-β-D-glucuronide belongs to the pregnane glucuronide family, which includes structurally and functionally related metabolites. Below is a detailed comparison with key analogs:

Structural and Functional Comparisons

Table 1: Structural and Functional Properties

Key Observations:

- Structural Differences : While pregnanetriol and pregnanediol glucuronides share the same molecular formula, their hydroxyl group positions differ (pregnanetriol has an additional 17-OH group). This structural variation dictates their roles in distinct metabolic pathways.

- Functional Roles: Pregnanetriol glucuronide is specific to CAH diagnostics due to its link to 17-OHP overproduction . Pregnanediol glucuronide is a progesterone metabolite used to confirm ovulation and assess luteal function in humans . Acetylated derivatives (e.g., 20-O-acetate) are synthetic intermediates for analytical standardization .

Table 2: Detection Methods and Clinical Utility

Key Observations:

- Sensitivity: Pregnanediol glucuronide is often measured via high-throughput immunoassays due to its role in fertility tracking, whereas pregnanetriol glucuronide requires more specialized methods (e.g., GC) for CAH diagnosis .

- Normalization: Urinary pregnanediol glucuronide levels are sometimes used as a reference to adjust other hormonal markers, replacing creatinine in specific studies .

Metabolic and Excretion Profiles

Table 3: Excretion Patterns and Stability

Key Observations:

- Excretion Timing : Pregnanediol glucuronide levels rise post-ovulation, making it a reliable marker for luteal phase monitoring, whereas pregnanetriol glucuronide excretion is chronically elevated in CAH .

- Storage : Both compounds require low-temperature storage (-20°C) to maintain integrity, but pregnanediol glucuronide is more sensitive to light exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.